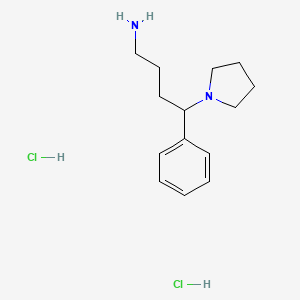

4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

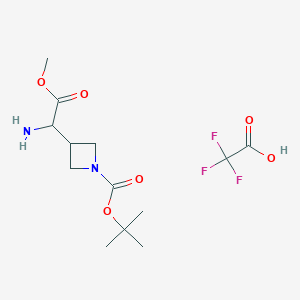

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of different reagents and catalysts. For instance, the synthesis of 4-(aminomethyl)-1-phenyl-2-pyrrolidinone hydrochlorides was achieved through a six-step sequence, indicating a complex synthesis process that could be similar for the compound . Another example is the one-pot synthesis of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, which suggests that a one-pot approach might be applicable to the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the structure of 4-(pyrrolidine-2,5-dione-1-yl)phenol was confirmed by single-crystal XRD and mass spectrometry . Similarly, the structure of a pyridine-containing aromatic diamine monomer was confirmed by X-ray crystallography . These techniques are essential for confirming the molecular structure of the compound .

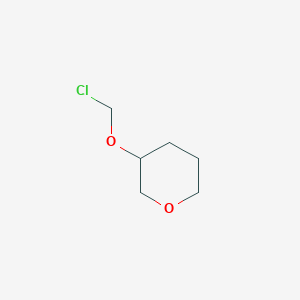

Chemical Reactions Analysis

The related compounds exhibit a range of chemical behaviors, such as the dynamic NMR behavior due to restricted rotation around the CN bond , and the ability to undergo transamination at their enaminone moiety . These reactions are indicative of the potential reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their phase behavior, fluorescent properties, and thermal stability. For instance, the ZnCl2 complex of an asymmetric ligand displays a crystal-to-crystal phase transition and birefringent fluid properties at high temperatures . The polyimides synthesized from a pyridine-containing aromatic diamine monomer showed good solubility, thermal stability, and mechanical properties . These properties are relevant to understanding the behavior of the compound under different conditions.

Scientific Research Applications

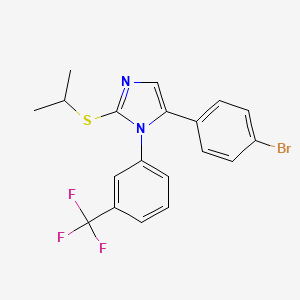

Pyrrole Derivatives and Their Applications

Pyrrole derivatives, including pyrrolidines, are fundamental structural units in many important biological molecules such as heme and chlorophyll. These derivatives are often synthesized by condensing amines with carbonyl-containing compounds, and they serve as critical intermediates in various synthetic pathways. Pyrrolidinones, for instance, are prepared from butyrolactone and ammonia or primary amines at high temperatures and find widespread use as intermediates, wetting agents, and solvents due to their relatively low toxicity. The important monomer 1-vinyl-2-pyrrolidinone, derived from 2-pyrrolidinone, highlights the versatility and significance of these compounds in chemical synthesis and applications (L. R. Anderson & Kou-Chang Liu, 2000).

Organosoluble, Thermal Stable, and Hydrophobic Polyimides

A study by Huang et al. (2017) focused on a novel aromatic diamine monomer containing pyridine rings, pyrrolidine groups, and ether linkages, showcasing its use in synthesizing a series of polyimides. These polymers exhibited excellent solubility, high thermal stability with glass transition temperatures exceeding 316°C, and significant hydrophobicity, indicating their potential in high-performance materials applications (Xiaohua Huang et al., 2017).

Redox-Annulations of Cyclic Amines

Cyclic amines such as pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process leads to the formation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, demonstrating the synthetic utility of pyrrolidine derivatives in constructing complex heterocyclic structures (Y. Kang et al., 2015).

Catalytic Dimerization by Pyrrolidine Derivatives

Scandium, yttrium, and lanthanum complexes with the N-(2-pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand have been synthesized and characterized for their ability to catalyze the Z-selective linear dimerization of phenylacetylenes. This highlights the role of pyrrolidine-containing ligands in transition metal catalysis and the synthesis of value-added organic compounds (S. Ge et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

4-phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c15-10-6-9-14(16-11-4-5-12-16)13-7-2-1-3-8-13;;/h1-3,7-8,14H,4-6,9-12,15H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWORAVMVDJFBQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CCCN)C2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2530774.png)

![dimethyl({[(2S)-pyrrolidin-2-yl]methyl})amine dihydrochloride](/img/structure/B2530777.png)

![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)

![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)

![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B2530795.png)

![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2530796.png)